Home > Products > Screening Compounds P118051 > Quinoline-3-sulfonamide
Quinoline-3-sulfonamide - 952651-46-6

Quinoline-3-sulfonamide

Catalog Number: EVT-3526358
CAS Number: 952651-46-6
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The quinoline ring, a double-ring structure with a nitrogen atom, and the sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, are both recognized pharmacophores in medicinal chemistry. [] Their combination in the quinoline-3-sulfonamide scaffold makes these derivatives attractive targets for scientific research, particularly in the field of medicinal chemistry, due to their potential for diverse biological activities.

Source and Classification

Quinoline-3-sulfonamide can be synthesized through various chemical reactions involving quinoline derivatives and sulfonylating agents. It is classified under the broader category of heterocyclic compounds, specifically as a nitrogen-containing aromatic compound. The sulfonamide group (-SO₂NH₂) contributes to its solubility and reactivity, making it suitable for various biological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of quinoline-3-sulfonamide can be achieved through several methods, with one notable approach being the Knoevenagel condensation/aza-Wittig reaction cascade. This method involves the reaction of o-azidobenzaldehydes with ketosulfonamides or ketosulfones as key building blocks. The process includes:

  1. Formation of iminophosphorane from o-azidobenzaldehyde and triphenylphosphine.
  2. Base-mediated Knoevenagel condensation.
  3. Intramolecular aza-Wittig reaction leading to the target quinoline derivative.

The reaction conditions can be optimized by varying the base used (e.g., piperidine) and adjusting temperature and solvent volume, which can yield good to excellent results in terms of product yield .

Chemical Reactions Analysis

Reactions and Technical Details

Quinoline-3-sulfonamide participates in various chemical reactions that enhance its utility in medicinal chemistry. Notably, it can act as an inhibitor for specific enzymes, such as lactate dehydrogenase A, by binding to active sites and altering catalytic activity . The synthesis pathway also allows for modifications that can lead to derivatives with enhanced biological properties.

Mechanism of Action

Process and Data

The mechanism of action for quinoline-3-sulfonamide involves its interaction with target enzymes or receptors in biological systems. For example, studies have shown that quinoline-sulfonamides can inhibit monoamine oxidases and cholinesterases, which are critical in neurotransmitter regulation . The binding interactions typically involve hydrogen bonds between the sulfonamide oxygen and amino acid residues at the enzyme's active site, contributing to their inhibitory effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinoline-3-sulfonamide exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges from 150°C to 160°C.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and during synthesis.

Applications

Scientific Uses

Quinoline-3-sulfonamide has various applications in scientific research and drug development:

  1. Pharmaceutical Development: Used as a scaffold for designing drugs targeting neurodegenerative diseases due to its ability to inhibit key enzymes involved in neurotransmitter metabolism.
  2. Biochemical Studies: Employed in studies examining enzyme kinetics and mechanisms, particularly related to lactate production and metabolism .
  3. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases, including cancer, due to its ability to modulate metabolic pathways.
Introduction: Quinoline-3-sulfonamide as a Privileged Scaffold in Medicinal Chemistry

Historical Context and Significance in Drug Discovery

The emergence of quinoline-3-sulfonamide as a privileged scaffold is rooted in the distinct pharmacological legacies of its parent structures. The quinoline nucleus, recognized for centuries in antimalarial natural products like quinine, offers inherent bioactivity and target versatility [5] [7]. Simultaneously, the sulfonamide group (–SO₂NH₂) gained prominence following Gerhard Domagk’s pioneering work on antibacterials, evolving into a critical pharmacophore in diverse therapeutic classes (e.g., carbonic anhydrase inhibitors, diuretics, antiepileptics) [3] [10]. The strategic fusion of these motifs creates quinoline-3-sulfonamide, a hybrid scaffold engineered for enhanced polypharmacology. Its significance lies in its ability to engage multiple biological targets with high affinity, driven by the quinoline ring’s planar rigidity (facilitating π-stacking and van der Waals interactions) and the sulfonamide’s capacity for directional hydrogen bonding and metal coordination [5] [8]. This synergy is exemplified by the discovery of nanomolar-potency lactate dehydrogenase A (LDHA) inhibitors for cancer therapy (e.g., 3-((3-carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl)amino)benzoic acid, IC₅₀ = 2 nM) via high-throughput screening and optimization campaigns [2].

Table 1: Evolution of Key Sulfonamide-Containing Drug Classes Influencing Quinoline-3-Sulfonamide Development

EraTherapeutic ClassRepresentative DrugKey Target/MechanismRelevance to Quinoline-3-Sulfonamide
1930sAntibacterialsSulfanilamideDihydropteroate synthaseEstablished sulfonamide as a bioisostere & pharmacophore
1950sDiuretics/AntiglaucomaAcetazolamideCarbonic anhydraseDemonstrated sulfonamide’s role in enzyme inhibition
1990sCOX-2 InhibitorsCelecoxibCyclooxygenase-2Validated sulfonamide in heterocyclic scaffolds for selectivity
2000sKinase InhibitorsVemurafenibB-RAF kinaseShowcased sulfonamide for targeted cancer therapy
2010s-PresentLDHA InhibitorsQuinoline-3-sulfonamide derivativesLactate dehydrogenase ADirect application in oncology via metabolic targeting

Structural Determinants for Polypharmacology

The exceptional polypharmacology of quinoline-3-sulfonamides arises from defined structural features enabling diverse target engagements:

  • Quinoline Core Modifications:
  • Position 3 (Sulfonamide Attachment): The meta relationship of the sulfonamide group relative to the quinoline nitrogen creates an optimal spatial arrangement for binding catalytic sites (e.g., in LDHA, the sulfonamide NH donates H-bonds to NAD⁺ ribose hydroxyls, while the S=O accepts H-bonds from catalytic residues like Arg105) [2].
  • Position 4/6/7 Substitutions: Electron-donating groups (e.g., methoxy at C-6) enhance π-stacking in hydrophobic enzyme pockets, while bulky aryl/heteroaryl groups at C-4 (e.g., 3,5-dimethylisoxazole) improve selectivity by exploiting subpocket differences between isoforms (e.g., LDHA vs. LDHB) [2] [5]. Modifications here directly impact cellular potency; 6-methoxy derivatives show significantly improved lactate reduction in hepatocellular carcinoma (Snu398) cells compared to unsubstituted analogs.
  • Sulfonamide Flexibility:
  • Primary Sulfonamide (–SO₂NH₂): Acts as a versatile H-bond donor/acceptor and often participates in critical interactions with catalytic residues or cofactors (e.g., NADH in LDHA, Zn²⁺ in carbonic anhydrases). Its moderate acidity (pKa ~10-11) allows ionization state modulation depending on the microenvironment [3] [8] [10].
  • Secondary/Tertiary Sulfonamides (–SO₂NHR/–SO₂NRR’): N-Substitution modulates lipophilicity, membrane permeability, and metabolic stability. Cyclic amines (e.g., piperazine) introduce basic centers, enhancing CNS penetration for neurodegenerative targets like MAO-B and AChE (e.g., quinoline-8-sulfonamide derivatives a5, a12 IC₅₀ < 0.6 µM for MAO-A/B) [8]. This versatility is exploited in multitarget ligands for Alzheimer’s disease.
  • Conformational Effects:The torsional angle between the quinoline plane and the sulfonamide group influences binding pose adaptability. Computational studies (DFT, B3LYP/6-31G(d,p)) show energy minima favoring conformations where the S–N bond is nearly perpendicular to the quinoline ring, optimizing steric fit within target cavities [5] [9].

Table 2: Impact of Quinoline-3-Sulfonamide Structural Features on Target Engagement

Structural RegionKey ModificationsExemplary Biological TargetEffect on Activity/Selectivity
Quinoline C-3-SO₂NH₂ (Primary sulfonamide)LDHA, Carbonic AnhydraseEssential for H-bonding to NAD⁺/Zn²⁺ and catalytic residues (e.g., His193 in hCA II)
Quinoline C-4Aryl amino (e.g., 3-carboxybenzamide), Heteroaryl (e.g., 3,5-dimethylisoxazol-4-yl)LDHADrives potency (IC₅₀ ≤ 10 nM) and selectivity over LDHB (10-80 fold)
Quinoline C-6/7Methoxy, Methyl, HalogensLDHA, MAOsModulates lipophilicity and π-stacking; 6-OMe enhances cellular activity in SNU398 cells
Sulfonamide NitrogenAlkylation (e.g., -Me, -Et), Cyclization (e.g., Piperazine)MAO-B, AChE, BChETunes basicity and logP; Enhances CNS penetration and multitarget activity (e.g., a6: MAO-B IC₅₀ 1.07 µM, BChE IC₅₀ 1.10 µM)

Research Landscape and Knowledge Gaps

The current research landscape for quinoline-3-sulfonamides is characterized by intense activity in oncology and CNS drug discovery, alongside evolving synthetic methodologies:

  • Oncology Focus (LDHA Inhibition): Significant progress centers on optimizing quinoline-3-sulfonamides as potent, selective LDHA inhibitors to disrupt cancer cell metabolism ("Warburg effect"). Key findings include:
  • Profound metabolic shifts in carcinoma cells (e.g., >40-fold accumulation of glycolytic intermediates, increased oxygen consumption, apoptosis induction) upon LDHA inhibition [2].
  • Hypoxia-selective activity in breast cancer lines with low LDHB expression, highlighting biomarker-driven therapeutic potential [2].
  • Co-inhibition of PKM2 pyruvate kinase, suggesting pleiotropic effects on cancer metabolism [2].Table 3: Key In Vitro Profiles of Optimized Quinoline-3-Sulfonamide LDHA Inhibitors

    Compound Structural FeaturesLDHA IC₅₀ (nM)LDHB Selectivity (Fold)Cellular Effect (Lactate Reduction IC₅₀)Key Cancer Model
    7-(3,5-Dimethylisoxazol-4-yl), 6-methoxy, 3-carbamoyl, 4-((3-carboxyphenyl)amino)2>40≤ 0.3 µMHepatocellular (SNU398), Breast Carcinoma
    6-Methoxy, 4-(aryl amino)5-1010-300.5 - 1.0 µMHepatocellular (HepG2), Glioblastoma (U251)
  • CNS Drug Discovery: Quinoline-3/8-sulfonamide hybrids demonstrate promise as multi-target ligands for neurodegenerative diseases:

  • Dual MAO/ChE inhibitors (e.g., a5, a12) exhibit nanomolar-to-low micromolar IC₅₀ values against MAO-A, MAO-B, AChE, and BChE, validated by kinetic studies showing competitive inhibition [8].
  • Molecular docking reveals key interactions: Quinoline nitrogen and sulfonamide oxygen H-bond with FAD cofactor in MAO-B; sulfonamide NH and quinoline ring engage PAS residues in AChE [8].
  • Synthetic Advancements: Traditional routes relying on quinoline-3-sulfonyl chlorides face stability and accessibility hurdles. Recent innovations address this:
  • Knoevenagel Condensation/Aza-Wittig Cascade: Enables direct assembly of the quinoline ring from o-azidobenzaldehydes (1) and ketosulfonamides (2) using PPh₃ and piperidine in MeCN (80°C, 16h). This method delivers tertiary quinoline-3-sulfonamides (5a–q) in excellent yields (51–99%, Scheme 1) [5] [7].
  • Limitations: Electron-deficient aldehydes (e.g., o-NO₂, 1f) or heteroaromatic azidoaldehydes (indole, pyrazole-based) give low yields or side products. α-Sulfonyl alkyl acetates provide alkoxyquinolines (5l, q) but in modest yields (51-63%) [7].

Critical Knowledge Gaps:

  • Comprehensive SAR for Underexplored Targets: While LDHA and CNS enzyme SAR is evolving, systematic studies for other targets (e.g., carbonic anhydrases, kinase isoforms beyond B-RAF) are sparse.
  • In Vivo Validation: Most reported potent inhibitors lack robust in vivo efficacy and PK/PD data, particularly concerning blood-brain barrier penetration for CNS candidates.
  • Resistance Mechanisms: Understanding potential resistance to LDHA inhibitors (e.g., LDHB upregulation, metabolic bypass pathways) in tumors is unexplored.
  • Synthetic Scalability: Current methods (e.g., aza-Wittig) require optimization for gram-scale synthesis and chirality introduction (relevant for CNS targets).
  • Off-Target Profiling: Selectivity screening against related dehydrogenases (e.g., other LDH isoforms, malate dehydrogenase) and sulfonamide-sensitive enzymes (e.g., hCAs) is often incomplete.

Table 4: Clinically Explored Sulfonamides in CNS Disorders Highlighting Quinoline Scaffold Potential

Sulfonamide Drug/CandidatePrimary Target(s)Therapeutic Area (CNS)Development StageRelevance to Quinoline-3-Sulfonamide
TianeptineGlutamate receptors, Opioid system?Depression (Atypical antidepressant)Marketed (EU/Asia)Proof-of-concept for sulfonamide in mood disorders
SulpirideD₂/D₃ Dopamine receptorsSchizophreniaMarketed (EU)Validates sulfonamide in psychosis (though not quinoline)
Sumatriptan/Naratriptan5-HT₁B/1D receptorsMigraineMarketedDemonstrates sulfonamide CNS penetration efficacy
Scyllo-Inositol (ELND005)Aβ aggregationAlzheimer’s diseasePhase II (Discontinued)Sulfonamide as modulator of protein aggregation
Quinoline-3-sulfonamide DerivativesLDHA, MAO, ChE, B-RAF?Oncology, NeurodegenerationPreclinicalOpportunity to leverage polypharmacology for complex CNS disorders

Properties

CAS Number

952651-46-6

Product Name

Quinoline-3-sulfonamide

IUPAC Name

quinoline-3-sulfonamide

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,10,12,13)

InChI Key

CRWDCNPQLQANDB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.